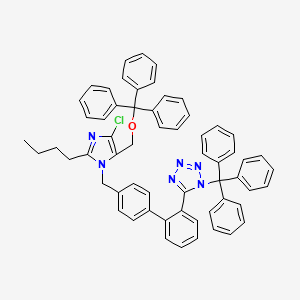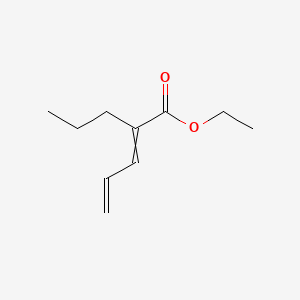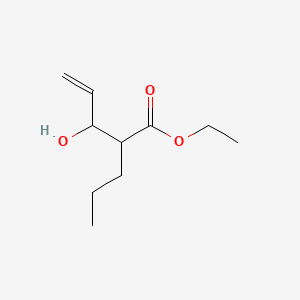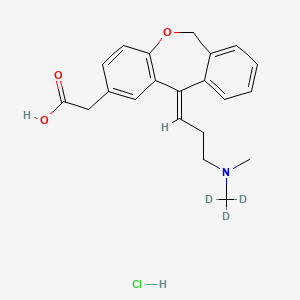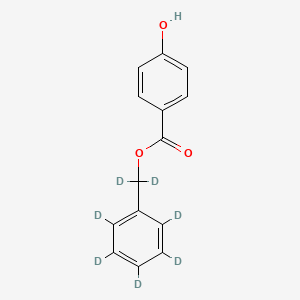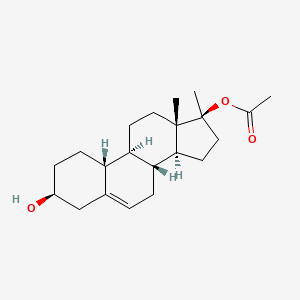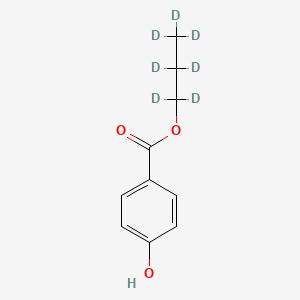
N-Methyl-2,4-dinitroaniline-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Methyl-2,4-dinitroaniline-d3 is a deuterated derivative of N-Methyl-2,4-dinitroaniline. It is a compound with the molecular formula C7H4D3N3O4 and a molecular weight of 200.17. This compound is often used as a reference standard in various analytical applications due to its stable isotopic labeling.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-2,4-dinitroaniline-d3 typically involves the nitration of N-Methyl-aniline-d3. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid. The reaction is highly exothermic and requires careful temperature control to avoid decomposition or over-nitration. The reaction conditions generally involve maintaining the temperature below 30°C and slowly adding the nitrating mixture to the N-Methyl-aniline-d3 solution.
Industrial Production Methods
In an industrial setting, the production of this compound can be achieved through a continuous-flow microreactor system. This method allows for better control over reaction conditions, reducing the risk of hazardous exothermic reactions. The continuous-flow system also improves the efficiency and selectivity of the nitration process, minimizing the formation of by-products and reducing the need for extensive purification steps.
Analyse Des Réactions Chimiques
Types of Reactions
N-Methyl-2,4-dinitroaniline-d3 undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like iron and hydrochloric acid.
Substitution: The compound can undergo nucleophilic aromatic substitution reactions, where the nitro groups can be replaced by other nucleophiles such as amines or thiols.
Oxidation: Although less common, the methyl group can be oxidized to a carboxyl group under strong oxidative conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon catalyst, iron with hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: N-Methyl-2,4-diaminoaniline-d3.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Oxidation: N-Methyl-2,4-dinitrobenzoic acid-d3.
Applications De Recherche Scientifique
N-Methyl-2,4-dinitroaniline-d3 is widely used in scientific research due to its stable isotopic labeling. Some of its applications include:
Analytical Chemistry: Used as an internal standard in mass spectrometry and nuclear magnetic resonance spectroscopy to ensure accurate quantification and identification of compounds.
Proteomics: Employed in the study of protein interactions and modifications, particularly in the identification of nitrotyrosine residues in proteins.
Environmental Science: Utilized in the analysis of environmental samples to trace the presence and degradation of nitroaromatic compounds.
Pharmaceutical Research: Investigated for its potential use in drug development, particularly in the study of drug metabolism and pharmacokinetics.
Mécanisme D'action
The primary mechanism of action of N-Methyl-2,4-dinitroaniline-d3 involves the interaction of its nitro groups with biological molecules. The nitro groups can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. In particular, the compound can disrupt microtubule formation by binding to tubulin proteins, inhibiting cell division and elongation. This mechanism is similar to that of other dinitroaniline herbicides, which act as mitotic disruptors.
Comparaison Avec Des Composés Similaires
N-Methyl-2,4-dinitroaniline-d3 is similar to other dinitroaniline compounds, such as:
Trifluralin: A widely used herbicide that also disrupts microtubule formation.
Pendimethalin: Another herbicide with a similar mechanism of action.
Oryzalin: A dinitroaniline herbicide used for pre-emergence weed control.
Uniqueness
The uniqueness of this compound lies in its deuterated labeling, which makes it particularly useful as a reference standard in analytical applications. The presence of deuterium atoms provides distinct isotopic signatures that can be easily detected and quantified using mass spectrometry, enhancing the accuracy and reliability of analytical measurements.
Propriétés
Numéro CAS |
91808-45-6 |
|---|---|
Formule moléculaire |
C7H7N3O4 |
Poids moléculaire |
200.168 |
Nom IUPAC |
2,4-dinitro-N-(trideuteriomethyl)aniline |
InChI |
InChI=1S/C7H7N3O4/c1-8-6-3-2-5(9(11)12)4-7(6)10(13)14/h2-4,8H,1H3/i1D3 |
Clé InChI |
IQEJEZOCXWJNKR-FIBGUPNXSA-N |
SMILES |
CNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
Synonymes |
N-Methyl-2,4-dinitro-benzenamine-d3; N-Methyl-2,4-dinitro-aniline-d3; (2,4-Dinitrophenyl)methylamine-d3; 1-(Methylamino)-2,4-dinitrobenzene-d3; 2,4-Dinitro-N-methylaniline-d3; NSC 36958-d3; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


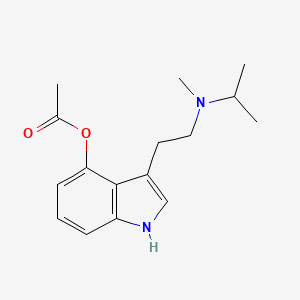
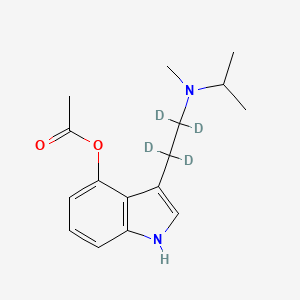
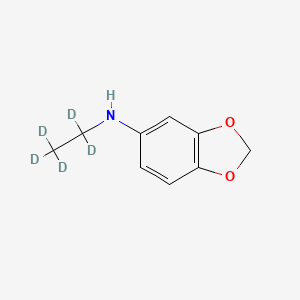
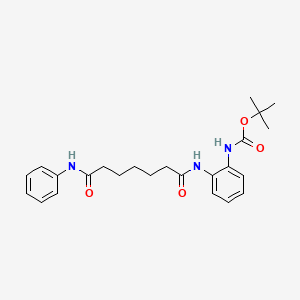
![(+/-)-4-Chlorophenyl-5-[(3,4-isopropylidine)-2-methylpyridine]methanol-d4](/img/structure/B565408.png)
